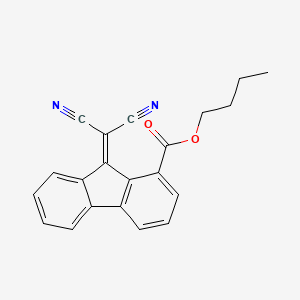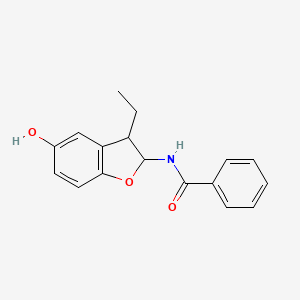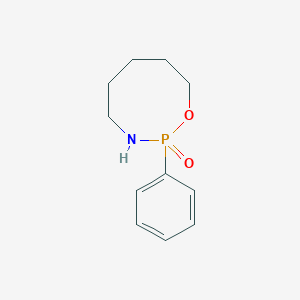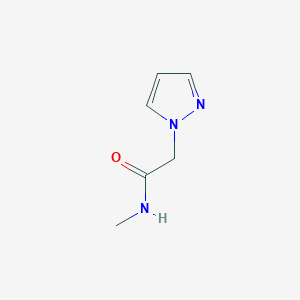![molecular formula C7H11NO5P2 B14252345 {[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid CAS No. 344585-75-7](/img/structure/B14252345.png)
{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid is a complex organic compound characterized by its unique structure, which includes an aminophenyl group, a hydroxyphosphoryl group, and a phosphonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-aminophenol with phosphorus oxychloride to introduce the phosphoryl group, followed by hydrolysis to yield the hydroxyphosphoryl derivative. This intermediate is then reacted with a suitable phosphonic acid derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups within the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals, polymers, and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which {[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The hydroxyphosphoryl and phosphonic acid groups are particularly important for binding interactions, while the aminophenyl group can participate in additional chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acids: Compounds like aminomethylphosphonic acid and hydroxyethylidene diphosphonic acid share similar functional groups but differ in their overall structure and reactivity.
Aminophenyl derivatives: Compounds such as 4-aminophenol and 4-aminobenzoic acid have similar aromatic amine groups but lack the phosphoryl and phosphonic acid functionalities.
Uniqueness
What sets {[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid apart is its combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in catalysis.
Propriétés
Numéro CAS |
344585-75-7 |
|---|---|
Formule moléculaire |
C7H11NO5P2 |
Poids moléculaire |
251.11 g/mol |
Nom IUPAC |
[(4-aminophenyl)-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C7H11NO5P2/c8-6-1-3-7(4-2-6)14(9,10)5-15(11,12)13/h1-4H,5,8H2,(H,9,10)(H2,11,12,13) |
Clé InChI |
FJMOTJVSIZNBEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)P(=O)(CP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
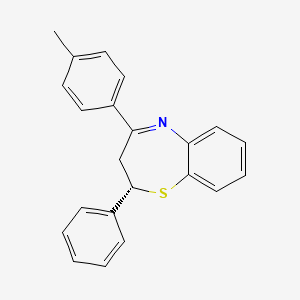
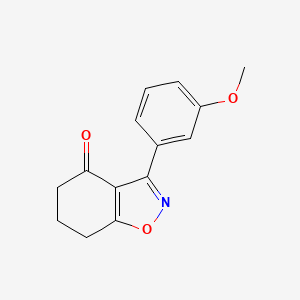
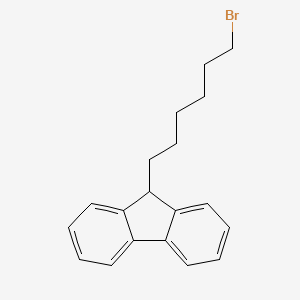
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
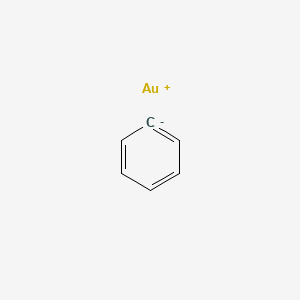

![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
